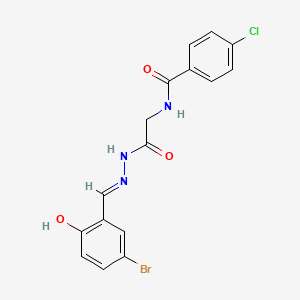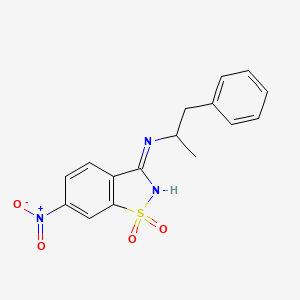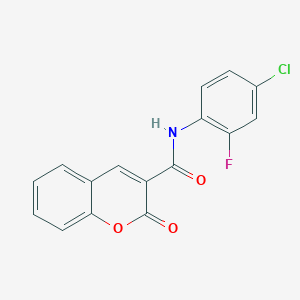![molecular formula C8H10Cl2N2O2S B11113304 (3,4-Dichlorophenyl)[(dimethylamino)sulfonyl]amine](/img/structure/B11113304.png)
(3,4-Dichlorophenyl)[(dimethylamino)sulfonyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(3,4-DICHLOROPHENYL)SULFAMOYL]DIMETHYLAMINE is a chemical compound known for its unique structural properties and potential applications in various scientific fields. It consists of a dichlorophenyl group attached to a sulfamoyl group, which is further connected to a dimethylamine group. This compound is of interest due to its potential reactivity and applications in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3,4-DICHLOROPHENYL)SULFAMOYL]DIMETHYLAMINE typically involves the reaction of 3,4-dichloroaniline with dimethylamine in the presence of a suitable sulfamoylating agent. The reaction conditions often include:
Solvent: Common solvents used include dichloromethane or acetonitrile.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalysts: Catalysts such as triethylamine or pyridine may be used to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of [(3,4-DICHLOROPHENYL)SULFAMOYL]DIMETHYLAMINE may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is common to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
[(3,4-DICHLOROPHENYL)SULFAMOYL]DIMETHYLAMINE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
[(3,4-DICHLOROPHENYL)SULFAMOYL]DIMETHYLAMINE has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(3,4-DICHLOROPHENYL)SULFAMOYL]DIMETHYLAMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The sulfamoyl group is known to interact with active sites of enzymes, potentially altering their activity.
Comparison with Similar Compounds
[(3,4-DICHLOROPHENYL)SULFAMOYL]DIMETHYLAMINE can be compared with other similar compounds, such as:
[(3,4-DICHLOROPHENYL)SULFAMOYL]METHYLAMINE: Similar structure but with a methyl group instead of a dimethylamine group.
[(3,4-DICHLOROPHENYL)SULFAMOYL]ETHYLAMINE: Contains an ethyl group instead of a dimethylamine group.
[(3,4-DICHLOROPHENYL)SULFAMOYL]PROPYLAMINE: Contains a propyl group instead of a dimethylamine group.
Properties
Molecular Formula |
C8H10Cl2N2O2S |
|---|---|
Molecular Weight |
269.15 g/mol |
IUPAC Name |
1,2-dichloro-4-(dimethylsulfamoylamino)benzene |
InChI |
InChI=1S/C8H10Cl2N2O2S/c1-12(2)15(13,14)11-6-3-4-7(9)8(10)5-6/h3-5,11H,1-2H3 |
InChI Key |
IMXJOGVDJRJKIX-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)NC1=CC(=C(C=C1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-[(3-bromobenzyl)oxy]benzohydrazide](/img/structure/B11113221.png)
![2-[(E)-{[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-6-fluorophenol](/img/structure/B11113235.png)
![1-[4-(3-Chlorophenyl)piperazin-1-yl]-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}ethanone](/img/structure/B11113243.png)
![(3E)-N-benzyl-3-[2-(biphenyl-4-ylacetyl)hydrazinylidene]butanamide](/img/structure/B11113246.png)


![3-Fluoro-N-({N'-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B11113258.png)
![1-[(3-chloro-2-methylphenyl)sulfonyl]-4-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine](/img/structure/B11113265.png)

![Ethyl 5-carbamoyl-2-{[(4-fluorophenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B11113278.png)

![2-(2-Amino-5-phenylpyrimidin-4-yl)-5-[(3-chlorophenyl)methoxy]phenol](/img/structure/B11113282.png)

![N-{2-[(2-methylpropyl)carbamoyl]phenyl}-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B11113295.png)
